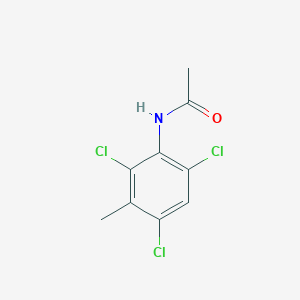![molecular formula C15H12N2O2 B13879370 methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoate moiety attached to a pyrrolopyridine ring system, which imparts unique chemical and biological properties to the molecule.
準備方法
The synthesis of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through various methods, including cyclization reactions involving pyridine and pyrrole derivatives.
Esterification: The benzoate moiety is introduced through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the methyl benzoate through a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoate or pyrrolopyridine moieties are replaced with other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate: This compound is an intermediate for ABT 199, a potent and selective BCL-2 inhibitor used in cancer treatment.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-10(5-7-11)13-9-12-3-2-8-16-14(12)17-13/h2-9H,1H3,(H,16,17) |
InChIキー |
XWAJRPAGNOLXQD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


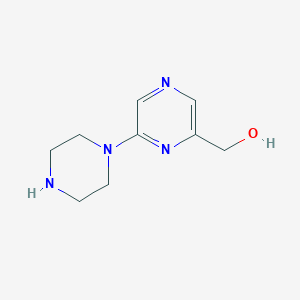
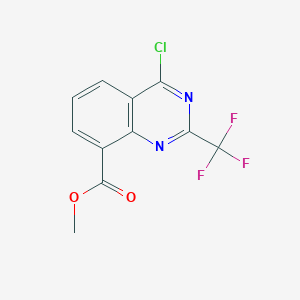
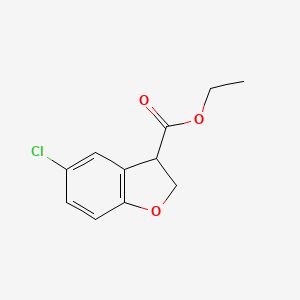
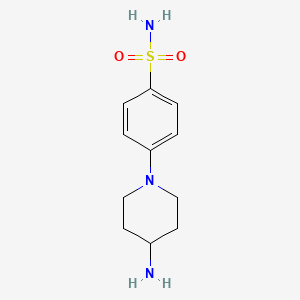
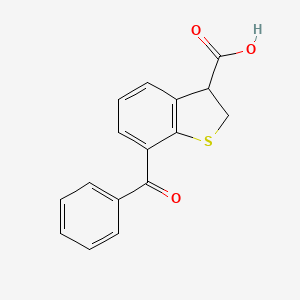

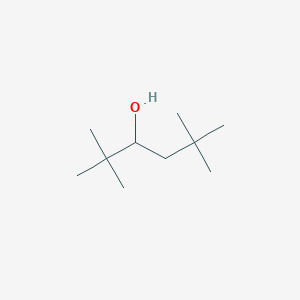

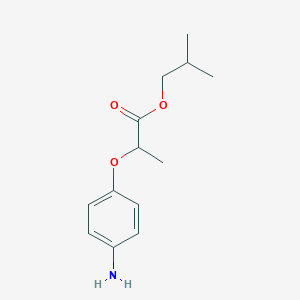
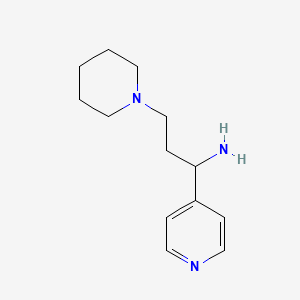
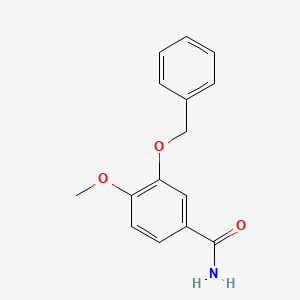
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
